molecular formula C17H19NO2 B5771327 N-(2-methylpropyl)-2-phenoxybenzamide

N-(2-methylpropyl)-2-phenoxybenzamide

Cat. No.: B5771327
M. Wt: 269.34 g/mol
InChI Key: DDNQGJHOAFVENP-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide structure, with an additional 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with minimal by-products. The purification process may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(2-methylpropyl)-2-phenoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a phenoxy group.

    N-(2-methylpropyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a phenoxy group.

    N-(2-methylpropyl)-2-chlorobenzamide: Similar structure but with a chloro group instead of a phenoxy group.

Uniqueness

N-(2-methylpropyl)-2-phenoxybenzamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylpropyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)12-18-17(19)15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNQGJHOAFVENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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